

Application Notes and Protocols for Identifying Novel DYRK Inhibitors Using Woodtide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of DYRK activity, particularly DYRK1A, has been linked to several pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as various forms of cancer.[1][2][4][5] This has made DYRKs, and DYRK1A in particular, attractive targets for therapeutic intervention. The identification of potent and selective DYRK inhibitors is a key objective in the development of novel treatments for these conditions.

Woodtide is a synthetic peptide substrate specifically designed for assaying the activity of the DYRK family of kinases.[6] Its sequence is derived from the phosphorylation site of the transcription factor FKHR, a known in vivo substrate of DYRKs. These application notes provide a comprehensive guide to utilizing **Woodtide** for the identification and characterization of novel DYRK inhibitors, complete with detailed experimental protocols and data presentation guidelines.

Data Presentation: Inhibitory Activity of Known DYRK1A Inhibitors



The following table summarizes the inhibitory activity of a selection of small molecule inhibitors against DYRK1A. This data is provided for reference and as a benchmark for novel compound screening.

Inhibitor	Chemical Class	DYRK1A IC50 (nM)	Other Notable Targets (IC50 in nM)
Harmine	β-carboline	~50	MAO-A
EGCG (Epigallocatechin gallate)	Flavonoid	~300	-
INDY	Benzothiazole	~25	Other DYRK family members, Cdc2-like kinases
Dyrk1A-IN-3 (Compound 8b)	Pyrazolo[1,5- b]pyridazine	76	DYRK1B (2.7), DYRK2 (19), Clk1 (7.1), Clk2 (9.4), Cdk2 (100), GSK3β (94)
Compound 11	Pyrazolo[1,5- b]pyridazine	0.4	DYRK1B (2.7)
AZ191	88	DYRK1B (17), DYRK2 (1890)	
DYRKs-IN-2	12.8	DYRK1B (30.6)	

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is compiled from various sources for comparative purposes.[6][7]

Experimental Protocols

Protocol 1: In Vitro DYRK1A Kinase Assay Using Woodtide (Radiometric Format)



This protocol describes a radiometric filter-binding assay to measure the phosphorylation of **Woodtide** by DYRK1A.

Materials:

- Recombinant human DYRK1A enzyme
- Woodtide peptide substrate (e.g., from MedChemExpress, Amsbio)
- [y-32P]ATP or [y-33P]ATP
- Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP solution (stock concentration, e.g., 10 mM)
- Test compounds (serial dilutions in DMSO)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- · Scintillation counter and scintillation fluid
- 96-well microplate

Procedure:

- Prepare Kinase Reaction Mix: In a microfuge tube, prepare a master mix containing the Kinase Reaction Buffer, recombinant DYRK1A enzyme, and Woodtide substrate. The final concentrations should be optimized, but a starting point is 5-10 nM DYRK1A and 50 μM Woodtide.
- Compound Addition: To the wells of a 96-well microplate, add 1 μL of the serially diluted test compounds. Include DMSO-only controls (for 0% inhibition) and no-enzyme controls (for background).



- Initiate Kinase Reaction: Add the Kinase Reaction Mix to each well. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Start Phosphorylation: Initiate the phosphorylation reaction by adding a solution of [y-³²P]ATP (or [y-³³P]ATP) to each well. The final ATP concentration should be at or near the Km for DYRK1A (typically 10-50 μM), and the specific activity of the radiolabeled ATP should be sufficient to produce a robust signal.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction and Spotting: Stop the reaction by adding a solution of 30% phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
- Washing: Wash the P81 paper three times for 5-10 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.
- Counting: After a final wash with acetone and air-drying, place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: High-Throughput Screening (HTS) of DYRK1A Inhibitors (TR-FRET Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a non-radioactive, homogeneous assay format suitable for HTS.

Materials:

GST-tagged recombinant human DYRK1A



- Biotinylated Woodtide substrate
- Europium-labeled anti-GST antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., Allophycocyanin APC) (Acceptor)
- Kinase Reaction Buffer (as in Protocol 1)
- ATP solution
- Test compounds (in 384-well plates)
- TR-FRET compatible plate reader

Procedure:

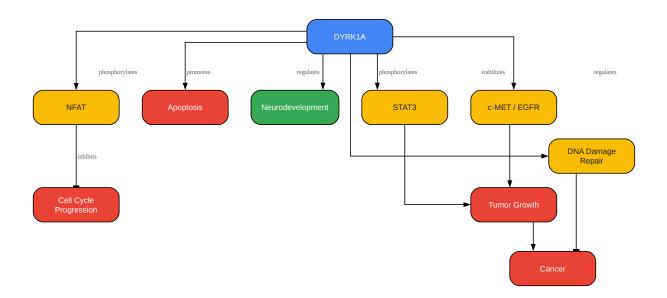
- Assay Preparation: Prepare serial dilutions of the test compounds in a 384-well plate.
- Reagent Preparation: Prepare a master mix containing GST-DYRK1A, biotinylated
 Woodtide, and ATP in the Kinase Reaction Buffer.
- Kinase Reaction: Add the master mix to the wells containing the test compounds. Incubate at 30°C for the optimized reaction time.
- Detection: Stop the kinase reaction and initiate the detection by adding a solution containing the Europium-labeled anti-GST antibody and Streptavidin-APC.
- Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the binding of the detection reagents.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A
 decrease in the TR-FRET ratio indicates inhibition of the kinase. Determine IC50 values as
 described in Protocol 1. An optimization of this assay format can achieve a Z'-factor of 0.7 or
 higher, indicating a robust and reliable HTS assay.[8]



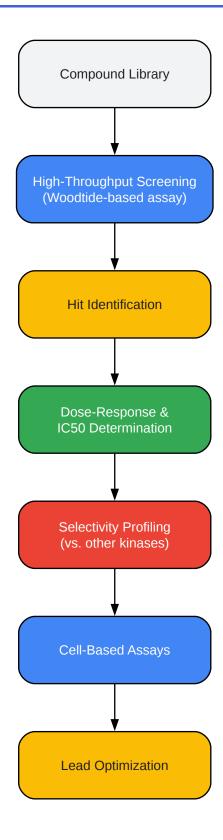
Mandatory Visualizations DYRK1A Signaling Pathways

DYRK1A is a pleiotropic kinase that participates in multiple signaling pathways, influencing a wide range of cellular functions from neurodevelopment to cancer progression.[1][2][5]

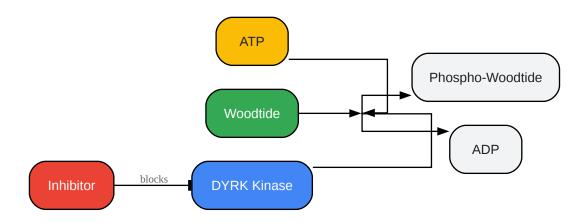












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